3-[(E)-(Hydrazinylmethylidene)amino]benzamide
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Overview
Description
3-[(E)-(Hydrazinylmethylidene)amino]benzamide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a hydrazinylmethylidene group attached to the amino group of benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(Hydrazinylmethylidene)amino]benzamide typically involves the condensation of benzamide with hydrazine derivatives. One common method involves the reaction of benzamide with hydrazine hydrate in the presence of a catalyst such as ferric hydroxide. The reaction is usually carried out in a solvent like ethanol under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, often employs green chemistry principles. For instance, the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth has been reported as an efficient and eco-friendly method . This approach not only enhances the reaction rate but also improves the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-(Hydrazinylmethylidene)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the hydrazone group to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include substituted benzamides, primary amines, and oximes or hydrazones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-[(E)-(Hydrazinylmethylidene)amino]benzamide involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which may inhibit the activity of metalloenzymes. Additionally, the compound can undergo redox reactions, generating reactive oxygen species that contribute to its antibacterial and antioxidant activities .
Comparison with Similar Compounds
Similar Compounds
Benzamide: The parent compound, benzamide, lacks the hydrazinylmethylidene group but shares the benzamide core structure.
Hydrazones: Compounds like phenylhydrazone and acetone hydrazone have similar hydrazone functional groups but differ in their substituents.
Amides: Other amides, such as acetamide and formamide, share the amide functional group but have different alkyl or aryl groups attached
Uniqueness
3-[(E)-(Hydrazinylmethylidene)amino]benzamide is unique due to its specific hydrazinylmethylidene group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
76888-19-2 |
---|---|
Molecular Formula |
C8H10N4O |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
3-(hydrazinylmethylideneamino)benzamide |
InChI |
InChI=1S/C8H10N4O/c9-8(13)6-2-1-3-7(4-6)11-5-12-10/h1-5H,10H2,(H2,9,13)(H,11,12) |
InChI Key |
BLSFHHAKABEPSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=CNN)C(=O)N |
Origin of Product |
United States |
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